![molecular formula C6H5IN4 B2601880 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1770840-43-1](/img/structure/B2601880.png)

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

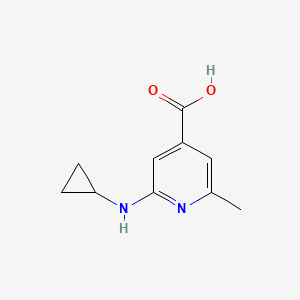

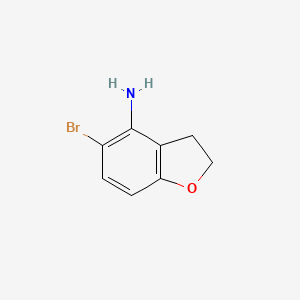

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is an impurity standard of the drug product . It has been shown to be a metabolite of the natural product . It is a useful reagent in the synthesis of phosphoramidate GS-5734 prodrug for potential treatment of Ebola virus infections and in the preparation of Remdesivir as a COVID-19 antiviral drug candidate .

Synthesis Analysis

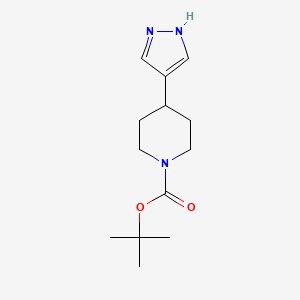

The synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves the reaction of 4-amino pyrrolo [2,1-f ] [1,2,4] triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide .Molecular Structure Analysis

The molecular formula of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is C6H5IN4 . Its molecular weight is 260.04 .Chemical Reactions Analysis

In a typical synthesis reaction, 40 g of the triazineamine compound of formula (V) and 200 ml of DMF are added to a 1000 ml round bottom flask . After the resulting mixture is cooled to 0°C, 70 g of N-iodosuccinimide is added at once, and the reaction is magnetically stirred for 1 hour .Physical And Chemical Properties Analysis

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is a solid substance with a pale yellow color . Its density is predicted to be 2.43±0.1 g/cm3 . The pKa value is predicted to be 3.04±0.30 .Scientific Research Applications

- Examples : FDA-approved small molecule protein kinase inhibitors often contain the pyrrolo[2,1-f][1,2,4]triazine scaffold. Notably, drugs like avapritinib and remdesivir incorporate this heterocycle .

- COVID-19 : 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine plays a role in the synthesis of Remdesivir, an antiviral drug candidate used in the treatment of COVID-19 .

- Near-Infrared Absorption : Due to its near-infrared absorption and ease of modification, this compound finds applications in biomedical imaging and materials science .

- Diverse Synthesis Routes : Researchers have explored various synthetic methods for obtaining 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine. These include:

Kinase Inhibition in Cancer Therapy

Antiviral Drug Development

Biomedical Imaging and Materials Science

Synthetic Strategies

Mechanism of Action

Safety and Hazards

The safety precautions for handling 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

properties

IUPAC Name |

7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGLCLVPCOXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1770840-43-1 |

Source

|

| Record name | 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)

![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)

![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)

![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)

![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)